Product packaging for Imidazo[2,1-b]thiazole-3-carbaldehyde(Cat. No.:)

Imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B14023797
M. Wt: 152.18 g/mol
InChI Key: GOIRSMLEESJUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[2,1-b]thiazole-3-carbaldehyde is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. While this specific 3-carbaldehyde derivative is a distinct compound, research on closely related imidazo[2,1-b]thiazole aldehydes demonstrates the high research value of this chemical class. These compounds serve as crucial synthetic intermediates for the development of novel therapeutic agents . A primary research application for imidazo[2,1-b]thiazole-based compounds is in oncology. Derivatives incorporating this scaffold have shown promising antitumor activity by targeting critical pathways involved in cancer progression. For instance, some novel imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against aggressive breast cancer cell lines (such as MDA-MB-231) through the inhibition of the VEGFR-2 enzyme, a key target in anti-angiogenesis therapy . Other conjugates, such as those linked to benzimidazole, have been designed and synthesized as microtubule-targeting agents, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in various human cancer cell lines . Furthermore, the imidazo[2,1-b]thiazole core structure is a component of pharmacologically active molecules beyond oncology, highlighting its broad utility in developing new biochemical tools . This product is intended for research purposes as a building block in the synthesis of these and other novel compounds. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B14023797 Imidazo[2,1-b]thiazole-3-carbaldehyde

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazole-3-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-4H

InChI Key

GOIRSMLEESJUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CSC2=N1)C=O

Origin of Product

United States

Synthetic Methodologies for Imidazo 2,1 B Thiazole 3 Carbaldehyde and Its Derivatives

Direct Formylation Strategies for Imidazo[2,1-b]thiazoles

Direct formylation involves the introduction of a carbaldehyde group (-CHO) onto the imidazo[2,1-b]thiazole (B1210989) nucleus in a single step. This approach is valued for its efficiency in modifying the core structure.

The Vilsmeier-Haack reaction is a widely documented and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is the most prominent direct method for synthesizing imidazo[2,1-b]thiazole carbaldehydes. It typically employs a Vilsmeier reagent, which is an electrophilic chloroimmonium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).

The reaction mechanism involves the electrophilic substitution of a hydrogen atom on the imidazo[2,1-b]thiazole ring by the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde. The reaction is generally mild and utilizes economical reagents. Studies have shown that for the imidazo[2,1-b]thiazole system, the formylation preferentially occurs at the C-5 position of the imidazole (B134444) moiety, which is the most electron-rich and sterically accessible site for electrophilic attack. For instance, substituted 2-arylimidazo[2,1-b] researchgate.netorientjchem.orgthiazoles can be subjected to Vilsmeier-Haack conditions to afford the corresponding 5-carbaldehyde derivatives.

EntrySubstrateReagentsConditionsProductRef.
12-Aryl-imidazo[2,1-b]thiazolePOCl₃, DMF0°C to 80-85°C2-Aryl-imidazo[2,1-b]thiazole-5-carbaldehyde connectjournals.com
2Imidazo[2,1-b] researchgate.netorientjchem.orgnih.govthiadiazolesPOCl₃, DMF0°C, 30 minImidazo[2,1-b] researchgate.netorientjchem.orgnih.govthiadiazole-5-carbaldehyde

While the Vilsmeier-Haack reaction is the predominant method for direct formylation of the imidazo[2,1-b]thiazole core, the literature does not extensively cover other direct methods such as the Duff or Reimer-Tiemann reactions for this specific scaffold. The high efficiency and reliability of the Vilsmeier-Haack reaction have made it the standard approach.

Control of regioselectivity is a critical aspect of the synthesis. The inherent electronic properties of the imidazo[2,1-b]thiazole ring system direct electrophilic attack to the C-5 position. This high regioselectivity means that alternative isomers, such as the 3-carbaldehyde, are not typically accessible through direct formylation of the unsubstituted parent heterocycle. Therefore, to obtain imidazo[2,1-b]thiazole-3-carbaldehyde, alternative synthetic strategies are required, such as building the ring system from precursors that already contain the aldehyde group or a suitable precursor functionality at the desired position.

Stepwise Synthesis of the Imidazo[2,1-b]thiazole Core with Integrated Carbaldehyde Functionality

Stepwise synthesis offers a versatile and controlled route to construct the imidazo[2,1-b]thiazole scaffold with a pre-integrated carbaldehyde group, allowing for precise control over the substitution pattern.

The most common stepwise approach involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, first forms the imidazole ring onto the existing thiazole ring.

One established pathway begins with the synthesis of a 2-aminothiazole precursor. For example, the condensation of ethyl bromopyruvate and thiourea (B124793) yields ethyl-2-aminothiazole-4-carboxylate. nih.gov This thiazole derivative can then be cyclized with various phenacyl bromides in a refluxing solvent like ethanol (B145695) to form the fused imidazo[2,1-b]thiazole ring system. nih.gov If the α-halocarbonyl reactant contains a protected aldehyde or a group that can be readily converted into an aldehyde (e.g., a dithioketal or an acetal), the carbaldehyde functionality can be introduced at the desired position during the core construction.

Another strategy involves building the thiazole ring onto an existing imidazole precursor. For instance, 4,5-dihydro-1H-imidazol-2-thiol, synthesized from 1,2-diaminoethane and carbon disulfide, can be reacted with ethyl chloroacetate (B1199739) and an aromatic aldehyde to furnish the imidazo[2,1-b]thiazole core. researchgate.net

The choice of starting materials is crucial as it dictates the substitution pattern of the final imidazo[2,1-b]thiazole product. The key precursors are typically a molecule containing the pre-formed thiazole or imidazole ring and a suitable cyclization partner that builds the second ring.

For the synthesis of the imidazo[2,1-b]thiazole core, 2-aminothiazoles are among the most frequently used starting materials. connectjournals.com These can be unsubstituted or can carry various substituents that will be present in the final product. The cyclization partner is typically an α-haloketone or α-haloaldehyde, which reacts with the endocyclic and exocyclic nitrogen atoms of the 2-aminothiazole to form the fused imidazole ring.

Precursor 1Precursor 2Resulting Core StructureRef.
2-Aminothiazoleα-Haloaryl ketoneSubstituted imidazo[2,1-b]thiazole connectjournals.com
ThioureaEthyl bromopyruvateEthyl-2-aminothiazole-4-carboxylate (intermediate) nih.gov
1-(2-amino-4-methylthiazol-5-yl)ethanoneα-Bromo aralkyl ketonesSubstituted imidazo[2,1-b]thiazole researchgate.net
4,5-dihydro-1H-imidazol-2-thiolEthyl chloroacetate & Aromatic aldehyde(Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one researchgate.net

Multicomponent Reaction (MCR) Approaches to Imidazo[2,1-b]thiazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a powerful and efficient tool for generating molecular diversity. mdpi.com These reactions are characterized by high atom economy, simplicity, and the ability to construct complex molecules in a single step. mdpi.com Several MCRs have been developed for the synthesis of the imidazo[2,1-b]thiazole scaffold.

One notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR. mdpi.comsciforum.net In this approach, a 2-aminoazole (like 2-aminothiazole), an aldehyde (such as 3-formylchromone), and an isocyanide react together, often under catalyst-free conditions, to yield highly substituted imidazo[2,1-b]thiazoles. mdpi.comsciforum.net This method is particularly useful as the aldehyde component directly introduces a substituted group at a specific position on the final heterocyclic system.

Another three-component reaction involves the condensation of a 2-aminothiazole (e.g., 4-phenylthiazol-2-amine), an aromatic aldehyde, and an isocyanide in a solvent like ethanol to produce imidazo[2,1-b]thiazole derivatives in high yields. orientjchem.org A different one-pot, three-component strategy utilizes aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene in the presence of Eaton's reagent (P₂O₅/MeSO₃H) under solvent-free conditions to construct fused phenylbenzo[d]imidazo[2,1-b]thiazoles. jsynthchem.com These MCR approaches represent a greener and more efficient alternative to traditional stepwise syntheses. mdpi.com

MCR TypeComponent 1Component 2Component 3Catalyst/ConditionsResulting ScaffoldRef.
Groebke–Blackburn–Bienaymé2-Aminothiazole3-FormylchromoneIsocyanideToluene (B28343), 100°CImidazo[2,1-b]thiazole-chromone hybrid mdpi.comsciforum.net
One-pot condensation4-Phenylthiazol-2-amineAromatic aldehydeIsocyanideEthanol, 50°CSubstituted Imidazo[2,1-b]thiazole orientjchem.org
One-pot condensationBenzo[d]thiazol-2-amineAldehydeEthynylbenzeneEaton's reagent, Solvent-freePhenylbenzo[d]imidazo[2,1-b]thiazole jsynthchem.com

Groebke-Blackburn-Bienaymé Reaction (GBBR) Applications

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent three-component reaction that condenses an amidine (such as a 2-aminothiazole), an aldehyde, and an isocyanide to furnish a variety of imidazo-annulated heterocycles. mdpi.comdoi.org While the direct synthesis of this compound using a simple formylating agent in a GBBR is not extensively documented, the reaction has been successfully employed to synthesize derivatives where a substituted aldehyde is present at a position analogous to the 3-position of the imidazo[2,1-b]thiazole core.

A notable example involves the one-pot synthesis of imidazo[2,1-b]thiazoles using 3-formylchromone as the aldehyde component. mdpi.com In this approach, the reaction of 3-formylchromone, a 2-aminothiazole, and an isocyanide proceeds to yield a complex product containing the imidazo[2,1-b]thiazole scaffold. mdpi.com The optimization of this reaction has been explored under catalyst-free conditions, with variations in solvents and temperature to maximize yields. mdpi.comsemanticscholar.org For instance, conducting the reaction in toluene at 100 °C has been shown to significantly improve the yield and reduce the reaction time compared to other solvents like methanol (B129727) or acetonitrile. mdpi.comsemanticscholar.org

The scope of this reaction has been investigated with various isocyanides, demonstrating its versatility in generating a library of substituted imidazo[2,1-b]thiazoles. mdpi.com

AldehydeAmineIsocyanideSolventTemperature (°C)Time (min)Yield (%)Reference
3-Formylchromone2-Aminothiazoletert-Butyl isocyanideToluene1003078 mdpi.com
3-Formylchromone2-AminothiazoleCyclohexyl isocyanideToluene1003077 mdpi.comsemanticscholar.org
3-Formylchromone2-AminothiazoleBenzyl (B1604629) isocyanideToluene1003076 mdpi.com

Other Isocyanide-Based Multicomponent Reactions

Beyond the GBBR, other isocyanide-based multicomponent reactions have been utilized for the synthesis of the imidazo[2,1-b]thiazole core, although direct formation of the 3-carbaldehyde is not a common outcome. These reactions often involve the condensation of a 2-aminothiazole, an aldehyde, and an isocyanide under various catalytic conditions. sciforum.net The versatility of I-MCRs allows for the introduction of diverse substituents onto the heterocyclic framework, contributing to the exploration of the chemical space around this privileged scaffold. nih.gov

Sustainable and Green Chemistry Methodologies in Imidazo[2,1-b]thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[2,1-b]thiazoles, aiming to reduce the environmental impact of chemical processes. organic-chemistry.orgresearchgate.net These methodologies focus on the use of alternative energy sources, minimizing waste, and employing environmentally friendly solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgrsc.org The synthesis of imidazo[2,1-b]thiazole derivatives has been significantly advanced through the application of microwave-assisted protocols. doi.org

For instance, an acid-free GBBR for the synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework has been developed under microwave heating. doi.org This method has been shown to be highly efficient, affording the desired products in excellent yields in a matter of minutes. doi.org The reaction conditions are typically mild, and the procedure avoids the use of strong acids, which can be corrosive and generate waste. doi.org

A catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles, a related class of compounds, has also been reported, highlighting the potential for microwave energy to promote these transformations in the absence of a catalyst. rsc.orgbohrium.com

Reactant 1Reactant 2Reactant 3SolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
2-Aminothiazole3-Formylchromonetert-Butyl isocyanideToluene1501001085 doi.org
2-Aminobenzothiazole2-Bromoacetophenone-Water-IPA-10015High rsc.orgbohrium.com

Solvent-Free Conditions and Use of Green Solvents

The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several catalyst- and solvent-free one-pot methods for the synthesis of imidazo[2,1-b]thiazoles have been reported, often in conjunction with ultrasound irradiation. researchgate.net

Furthermore, the use of green solvents, such as water, is highly desirable for chemical synthesis. Water is an abundant, non-toxic, and non-flammable solvent that can offer unique reactivity and selectivity in organic reactions. organic-chemistry.org An ultrasound-assisted, eco-friendly method for the synthesis of imidazo[2,1-b]thiazoles has been developed that utilizes water as the solvent. organic-chemistry.org This approach avoids the need for metal catalysts and toxic reagents, offering mild reaction conditions and excellent yields. organic-chemistry.org

The following table summarizes examples of green chemistry approaches to the synthesis of imidazo[2,1-b]thiazole derivatives.

MethodologyReactantsConditionsSolventYield (%)Reference
Ultrasound-assistedAryl methyl ketones, 2-aminothiazolesKI/TBHPWaterHigh organic-chemistry.org
Catalyst- and solvent-free2-Aminothiazoles, aldehydes, isocyanidesUltrasound irradiationNone- researchgate.net

Chemical Transformations and Derivatization Strategies of Imidazo 2,1 B Thiazole 3 Carbaldehyde

Condensation Reactions of the Carbaldehyde Group

The carbonyl group of imidazo[2,1-b]thiazole-3-carbaldehyde readily undergoes condensation reactions with a variety of nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds. These reactions are fundamental in extending the molecular framework and introducing diverse functional groups.

Formation of Schiff Bases and Imines

The reaction of this compound with primary amines furnishes Schiff bases, also known as imines. This condensation reaction is typically catalyzed by a few drops of glacial acetic acid and proceeds with the elimination of a water molecule. A range of substituted aromatic and heterocyclic amines can be employed to generate a library of corresponding Schiff bases. These imine derivatives are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.

For instance, the condensation of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde with various substituted aromatic amines has been reported to yield a series of novel Schiff bases. These reactions are generally high-yielding and provide a straightforward method for introducing molecular diversity to the imidazo[2,1-b]thiazole (B1210989) core.

Reactant 1Reactant 2 (Amine)Product (Schiff Base)
6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanimine
6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde4-Nitroaniline(E)-N-(4-nitrophenyl)-1-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanimine
6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde2-Aminopyridine(E)-N-(pyridin-2-yl)-1-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanimine

Knoevenagel Condensation and Related Olefination Reactions

This compound can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups. This reaction, typically base-catalyzed, results in the formation of a new carbon-carbon double bond and is a powerful tool for synthesizing α,β-unsaturated carbonyl compounds and their analogues. A notable application of this is the Claisen-Schmidt condensation, a variation of the Knoevenagel reaction, used for the synthesis of chalcones.

The reaction of imidazo[2,1-b]thiazole-3-carbaldehydes with various substituted acetophenones in the presence of a catalyst like polyethylene (B3416737) glycol-400 (PEG-400) yields imidazo[2,1-b]thiazole-based chalcones. ijpsr.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. ijpsr.com The substituents on the acetophenone (B1666503) can be varied to include electron-donating or electron-withdrawing groups, which can influence the electronic properties and reactivity of the resulting chalcone (B49325). ijpsr.com

Reactant 1Reactant 2 (Active Methylene Compound)Product (Chalcone)
This compound4-Hydroxyacetophenone(E)-3-(imidazo[2,1-b]thiazol-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
This compound4-Methoxyacetophenone(E)-3-(imidazo[2,1-b]thiazol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
This compound4-Fluoroacetophenone(E)-1-(4-fluorophenyl)-3-(imidazo[2,1-b]thiazol-3-yl)prop-2-en-1-one

Cyclization Reactions from Carbaldehyde-Containing Intermediates

The derivatives of this compound, particularly the Schiff bases and chalcones formed in the initial condensation step, are valuable precursors for a variety of cyclization reactions. These subsequent transformations lead to the formation of novel fused and spiro-heterocyclic systems, significantly expanding the chemical space accessible from this versatile starting material.

Synthesis of Novel Fused Heterocyclic Systems (e.g., Oxazepines, Imidazolones)

The Schiff bases derived from this compound can undergo cyclization reactions with appropriate reagents to afford new fused heterocyclic systems. For example, the reaction of these Schiff bases with phthalic anhydride (B1165640) can lead to the formation of oxazepine derivatives. Similarly, treatment with glycine (B1666218) can yield imidazolone-containing structures. These cyclization reactions often proceed in good yields and provide access to seven-membered and five-membered heterocyclic rings, respectively, fused to the imidazo[2,1-b]thiazole core.

Schiff Base PrecursorCyclizing AgentFused Heterocyclic Product
(E)-N-(aryl)-1-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methaniminePhthalic AnhydrideOxazepine derivative
(E)-N-(aryl)-1-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanimineGlycineImidazolone derivative

Formation of Imidazo[2,1-b]ijpsr.commdpi.comnih.govthiadiazole Derivatives

The carbaldehyde functionality of this compound can be utilized to construct the related imidazo[2,1-b] ijpsr.commdpi.comnih.govthiadiazole ring system. A common synthetic strategy involves the initial formation of a thiosemicarbazone by reacting the carbaldehyde with thiosemicarbazide (B42300). Subsequent oxidative cyclization of the thiosemicarbazone, often using reagents like ferric chloride, can then afford the desired imidazo[2,1-b] ijpsr.commdpi.comnih.govthiadiazole derivative. This transformation provides a route to an isomeric fused heterocyclic system with a different arrangement of heteroatoms. Furthermore, chalcones derived from this compound can be reacted with thiosemicarbazide to yield imidazo[2,1-b] ijpsr.commdpi.comnih.govthiadiazole-chalcone conjugates. rsc.org

Intramolecular Cycloadditions and Annulation Reactions

Derivatives of this compound can be designed to undergo intramolecular cycloaddition and annulation reactions, leading to the formation of complex polycyclic systems. For instance, an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole scaffold can participate in a [3+2] cycloaddition reaction. In a specific example, a multicomponent reaction involving an ethylene derivative of an imidazo[2,1-b]thiazole, 6-chloro-isatin, and (R)-thiazolidine-4-carboxylic acid leads to the formation of a novel spirooxindole hybrid engrafted with the imidazo[2,1-b]thiazole core structure. This reaction proceeds through the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the imidazo[2,1-b]thiazole derivative.

Nucleophilic and Electrophilic Transformations at the Carbaldehyde Site

The carbaldehyde group of this compound is a classic electrophilic center, highly susceptible to attack by nucleophiles. This reactivity is central to the synthesis of a vast number of derivatives.

Nucleophilic Addition Reactions: One of the most common transformations is the condensation reaction with various amines and amine derivatives. For instance, reaction with primary amines or hydrazides readily forms Schiff bases (imines) or hydrazones, respectively. These reactions are typically catalyzed by a few drops of acid and are fundamental in creating larger, more complex molecules. The resulting C=N double bond can be further reduced to form stable secondary amines, adding another layer of molecular diversity.

Another key reaction is the Knoevenagel condensation, where the carbaldehyde reacts with active methylene compounds in the presence of a weak base. researchgate.netaston.ac.uk This carbon-carbon bond-forming reaction is used to synthesize α,β-unsaturated derivatives, which are valuable intermediates and biologically active compounds in their own right. For example, condensation with malononitrile (B47326) or ethyl cyanoacetate (B8463686) introduces functionalities that can be further elaborated. researchgate.net

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a pathway to convert the carbaldehyde into various substituted alkenes with high stereoselectivity. This allows for the precise installation of vinyl linkages, extending the conjugation of the system or connecting it to other molecular fragments.

Oxidation and Reduction: The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This carboxylic acid derivative is a key building block for synthesizing amides and esters, significantly broadening the scope for derivatization. Conversely, reduction of the carbaldehyde to a primary alcohol is readily achieved with reducing agents like sodium borohydride. The resulting hydroxymethyl group can be used in ether or ester linkages.

Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound is an invaluable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features required for a desired therapeutic effect.

Antimycobacterial Activity: The imidazo[2,1-b]thiazole core is a recognized scaffold for antitubercular agents. connectjournals.comnih.govnih.gov SAR studies have revealed that the nature of the substituent at various positions significantly influences efficacy against Mycobacterium tuberculosis. For example, hybridization of the imidazo[2,1-b]thiazole core with other heterocyclic systems like thiazole (B1198619) or triazole via linkages derived from the carbaldehyde group has been explored. nih.govnih.gov Studies have shown that derivatives incorporating moieties like chlorophenyl, pyridine (B92270), or coumarin (B35378) exhibit promising antimycobacterial activity. nih.gov One study highlighted a derivative with a 4-nitrophenyl group as having significant activity against M. tuberculosis H37Ra, with an IC50 of 2.32 μM. nih.govrsc.org

Anticancer Activity: Extensive derivatization of the imidazo[2,1-b]thiazole scaffold has led to the discovery of potent anticancer agents. researchgate.netnih.govacs.org SAR studies have demonstrated that modifications influence not only potency but also selectivity for different cancer cell lines. For instance, a series of derivatives showed selectivity towards melanoma cell lines, with some compounds exhibiting sub-micromolar IC50 values. nih.gov The introduction of chalcone moieties, synthesized via condensation reactions at a derivative of the carbaldehyde position, has produced conjugates that act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis. nih.gov

Derivative ClassTarget/ActivityKey SAR FindingsReference
Imidazo[2,1-b]thiazole-triazolesAntitubercularBenzo-fused derivatives with 4-nitrophenyl or 2,4-dichlorophenyl groups showed high potency (IC50 ~2 µM). nih.govrsc.org
Imidazo[2,1-b]thiazole-hydrazone-thiazolesAntitubercularHybrid molecules with chlorophenyl or pyridine on the terminal thiazole ring showed the most promising activity (MIC = 0.98 µg/mL). nih.gov
Substituted Imidazo[2,1-b]thiazolesAnticancer (Melanoma)Specific substitutions led to compounds with superior potency to sorafenib (B1663141) and selectivity for melanoma cell lines. nih.gov
Imidazo[2,1-b]thiazole-chalconesAnticancer (Microtubule Destabilizing)A conjugate with a pyridinyl group showed potent antiproliferative activity (IC50 = 0.64–1.44 µM) across multiple cell lines. nih.gov
Imidazo[2,1-b]thiazole-sulfonyl piperazinesCarbonic Anhydrase II InhibitionDerivatives showed selective inhibition of hCA II, with Ki values in the range of 57.7–98.2 µM. nih.gov
Imidazo[2,1-b]thiazole-benzimidazolesAnticancer (Microtubule Targeting)A specific conjugate displayed significant cytotoxicity against lung cancer cells (A549) with an IC50 of 1.08 µM. nih.gov

Synthesis of Hybrid and Conjugated Molecular Systems

The reactivity of the carbaldehyde group is instrumental in the synthesis of complex molecular systems where the imidazo[2,1-b]thiazole core is linked to other functional units. This molecular hybridization strategy aims to combine the pharmacophoric features of different scaffolds to create molecules with enhanced or novel biological activities. researchgate.net

Hybrid Molecules for Medicinal Chemistry: The synthesis of hybrid molecules often involves using the carbaldehyde to form a covalent linker to another bioactive moiety. For example, imidazo[2,1-b]thiazole has been conjugated with benzimidazole (B57391) to create microtubule-targeting agents for cancer therapy. nih.gov Similarly, hybrids with thiazole and hydrazone linkers have been developed as potent antimycobacterial agents. nih.gov These strategies leverage the carbaldehyde as a convenient point of attachment to explore synergistic or additive pharmacological effects.

Conjugated Systems for Materials Science: Beyond medicinal applications, the imidazo[2,1-b]thiazole nucleus can be incorporated into larger π-conjugated systems for materials science. The carbaldehyde group can participate in polymerization reactions, such as multicomponent one-pot polymerizations, to construct fused heterocyclic polymers. rsc.orgrsc.org These polymers, with imidazo[2,1-b]thiazole units embedded in their main chains, exhibit properties like good solubility and thermal stability, making them of interest for optoelectronic applications. rsc.orgrsc.org The extension of conjugation, often achieved through reactions at the carbaldehyde site, is key to tuning the electronic and optical properties of these materials.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of 1D and 2D NMR spectra, it is possible to map the carbon-hydrogen framework and establish atomic connectivity.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the ¹H NMR spectrum of imidazo[2,1-b]thiazole (B1210989) derivatives, the aldehyde proton (-CHO) is typically observed as a distinct singlet in the downfield region, usually between δ 9.0 and 10.0 ppm. The protons on the heterocyclic rings appear at specific chemical shifts depending on their electronic environment and substitution pattern. For instance, in 2-phenylbenzo[d]imidazo[2,1-b]thiazole, the thiazole (B1198619) proton appears as a singlet at δ 7.87 ppm, while the aromatic protons of the benzo and phenyl groups resonate between δ 7.18 and 7.79 ppm. nih.gov

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the δ 175-185 ppm region. The carbons of the fused heterocyclic system appear at chemical shifts characteristic of their sp² hybridization and proximity to heteroatoms. For example, in a series of substituted imidazo[2,1-b]thiazole derivatives, the carbons of the core structure were identified across a range from approximately δ 109 to δ 159 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[2,1-b]thiazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
2-Phenylbenzo[d]imidazo[2,1-b]thiazole 7.87 (s, 1H), 7.79 (d, 2H), 7.60 (d, 1H), 7.50 (d, 1H), 7.37–7.32 (m, 3H), 7.24–7.18 (m, 2H) 148.1, 147.7, 133.8, 132.1, 130.3, 128.7, 127.5, 126.2, 125.2, 124.9, 124.4, 112.6, 106.9 nih.gov
3-(5-(tert-Butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one 8.66 (s, 1H), 8.34 (d, 1H), 7.73–7.69 (m, 1H), 7.54 (d, 1H), 7.47 (d, 1H), 7.44 (d, 1H), 6.72 (d, 1H), 4.90 (s, 1H), 1.05 (s, 9H) 176.0, 156.0, 155.6, 145.6, 133.6, 130.4, 130.3, 126.4, 125.3, 124.2, 121.4, 118.3, 118.2, 111.1, 55.6, 29.7 sciforum.net
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone 8.08 (s, 1H), 7.72 (d, 2H), 7.66 (s, 1H), 7.64 (d, 2H), 7.46 (d, 2H), 7.18 (d, 2H), 3.76 (s, 4H), 3.01 (s, 4H), 2.41 (s, 3H), 2.30 (s, 3H) 158.6, 147.6, 146.3, 143.9, 136.3, 132.0, 131.2, 130.0, 129.2, 127.6, 124.7, 124.0, 116.7, 109.6, 45.6, 21.0, 20.8 nih.gov

Note: Data presented are for substituted derivatives to illustrate typical chemical shifts.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. For Imidazo[2,1-b]thiazole-3-carbaldehyde, a key HMBC correlation would be observed between the aldehyde proton and the C3 carbon of the imidazole (B134444) ring, definitively confirming the position of the aldehyde substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining stereochemistry and conformation.

The combined application of these techniques allows for a complete and confident assignment of the structure of imidazo[2,1-b]thiazole derivatives. researchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group. This band typically appears in the range of 1680-1710 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic and aldehyde protons, C=N and C=C stretching vibrations from the fused heterocyclic rings, and vibrations associated with the C-S bond. sciforum.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives

Functional Group Wavenumber (cm⁻¹) Description Source
N-H 3282 - 3291 Amine N-H stretch (in amino derivatives) sciforum.net
Aromatic C-H ~3061 C-H stretch researchgate.net
Aldehyde C=O ~1709 Carbonyl stretch researchgate.net
C=O / C=N 1631 - 1638 Carbonyl or Imine stretch sciforum.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. researchgate.net The electron impact (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can reveal characteristic losses, such as the loss of a carbonyl group (CO) or cleavage of the heterocyclic rings, which helps to confirm the proposed structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. By comparing the experimentally measured exact mass with the calculated mass for a given molecular formula, the elemental composition can be confirmed with high confidence. This technique is crucial for verifying the identity of newly synthesized compounds. For example, the HRMS data for various imidazo[2,1-b]thiazole derivatives show a very close match between the calculated and found mass values, confirming their respective molecular formulas. nih.govsciforum.net

Table 3: Representative HRMS Data for Imidazo[2,1-b]thiazole Derivatives

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Source
3-(5-(tert-Butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one C₁₈H₁₈N₃O₂S⁺ 340.1114 340.1118 sciforum.net
3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one C₂₀H₂₀N₃O₂S⁺ 366.1270 366.1271 sciforum.net
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone C₂₄H₂₅N₄O₄S₂⁺ 497.13117 497.12979 nih.gov

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination

While spectroscopic methods provide extensive information about molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several related compounds, such as 6-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole-5-carbaldehyde and Benzo nih.govmdpi.comimidazo[2,1-b]thiazole-2-carbaldehyde, have been determined. researchgate.netnih.gov These studies confirm the planarity of the fused imidazo[2,1-b]thiazole ring system and the precise geometry of the substituents. For instance, the analysis of Benzo nih.govmdpi.comimidazo[2,1-b]thiazole-2-carbaldehyde revealed a planar molecule where molecules are linked in the crystal via C—H⋯O hydrogen bonds, forming distinct packing motifs. researchgate.net Such data are invaluable for understanding the solid-state properties and potential intermolecular interactions of this class of compounds.

Chiral Analysis Methods for Imidazo[2,1-b]thiazole Derivatives

The primary technique for the chiral analysis of imidazo[2,1-b]thiazole derivatives is High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective in resolving enantiomers of this class of compounds.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the cornerstone for separating and quantifying enantiomers of imidazo[2,1-b]thiazole derivatives. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation.

Polysaccharide-Based Chiral Stationary Phases: Columns such as Chiralpak® and Chiralcel® are widely used. These CSPs consist of polysaccharide derivatives, like cellulose or amylose, coated or immobilized on a silica (B1680970) gel support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral selector used for the separation of a variety of chiral compounds, including those with heterocyclic scaffolds.

Mobile Phase Composition: The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), significantly influences the retention times and the resolution of the enantiomers. The composition of the mobile phase is optimized to achieve a balance between resolution and analysis time.

A notable example of the application of chiral analysis in this family of compounds is the well-known anthelmintic drug, Levamisole. Levamisole is the (S)-enantiomer of Tetramisole. The anthelmintic activity resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer, Dexamisole, is significantly less active and contributes to the side effects of the racemic mixture. The separation and analysis of Levamisole and Dexamisole are routinely performed using chiral HPLC to ensure the enantiomeric purity of the final drug product.

While specific data on the chiral separation of derivatives directly from this compound is not extensively documented in publicly available literature, the established methodologies for related chiral imidazo[2,1-b]thiazole compounds are directly applicable. For instance, in an asymmetric Mannich reaction involving imidazo[2,1-b]thiazole-derived nucleophiles, the resulting products with a newly formed stereocenter would be amenable to chiral HPLC analysis to determine the diastereomeric ratio and enantiomeric excess.

Computational Chemistry and Theoretical Studies on Imidazo 2,1 B Thiazole 3 Carbaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of heterocyclic compounds. For derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, these calculations help in understanding the distribution of electron density and identifying reactive sites within the molecule.

Molecular electrostatic potential (MEP) mapping is a key output of these calculations, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For instance, in related imidazo-thiadiazole-carbaldehyde structures, MEP maps have been effectively used to identify the reactive centers of the molecule researchgate.net. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule.

Density Functional Theory (DFT) Studies for Ground State Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely utilized computational method for investigating the properties of imidazo[2,1-b]thiazole systems due to its favorable balance between accuracy and computational cost researchgate.net. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the optimized ground state geometries, bond lengths, and bond angles of these molecules researchgate.netorientjchem.org.

These computational models are also powerful in predicting various spectroscopic properties. For example, theoretical calculations can forecast NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure orientjchem.org. Furthermore, DFT is used to calculate nonlinear optical (NLO) properties, with some studies on related structures indicating that these compounds could be potential candidates for NLO applications researchgate.net.

Table 1: Summary of Typical DFT Computational Applications for Imidazo[2,1-b]thiazole Derivatives
Computational MethodPredicted PropertySignificance
DFT (e.g., B3LYP)Optimized Molecular GeometryProvides accurate bond lengths and angles for the stable structure. researchgate.net
TD-DFTElectronic Absorption SpectraPredicts UV-Vis absorption wavelengths. nih.gov
GIAO method within DFTNMR Chemical ShiftsAids in the structural confirmation by comparing with experimental spectra. orientjchem.org
DFT CalculationsMolecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting reactivity. researchgate.netorientjchem.org
DFT CalculationsFrontier Molecular Orbitals (HOMO-LUMO)Assesses chemical reactivity and kinetic stability. orientjchem.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a critical tool for predicting how a ligand, such as an imidazo[2,1-b]thiazole derivative, interacts with the active site of a biological target like a protein or enzyme ekb.eg. This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level nih.gov.

Docking studies performed on various imidazo[2,1-b]thiazole compounds have revealed their potential to bind to several important therapeutic targets. These studies calculate the binding affinity (often expressed as a docking score or binding energy) and visualize the specific interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex nih.govresearchgate.net. For example, derivatives have been docked against targets like HIV-1 protease, Glypican-3 (GPC-3), and epidermal growth factor receptor (EGFR), showing good binding affinities and identifying key amino acid residues involved in the interaction nih.govresearchgate.netnih.gov.

Table 2: Examples of Molecular Docking Targets for Imidazo[2,1-b]thiazole Scaffolds
Biological TargetTherapeutic AreaKey Findings from Docking Studies
Epidermal Growth Factor Receptor (EGFR)AnticancerRevealed strong interactions with the EGFR binding site. nih.gov
Tubulin (Colchicine Binding Site)AnticancerDemonstrated efficient binding and interaction at the colchicine (B1669291) site. researchgate.netnih.gov
Glypican-3 (GPC-3) ProteinAnticancer (Hepatocellular Carcinoma)Showed good binding affinity with hydrogen bonding and pi-stacking interactions. nih.gov
Human Peroxiredoxin 5AntioxidantExplored possible interactions with the enzyme's active site. nih.gov
Pantothenate SynthetaseAntimycobacterialHelped understand the putative binding pattern of inhibitors. rsc.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties is an essential step in modern drug development, allowing for the early assessment of a compound's pharmacokinetic profile. For imidazo[2,1-b]thiazole derivatives, computational tools are used to predict their viability as orally administered drugs nih.govrsc.org. These predictions help to identify candidates with favorable properties and flag those with potential liabilities, such as poor absorption or rapid metabolism, before costly experimental studies are undertaken phcogj.com.

Studies on this class of compounds often report predictions for properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism nih.govnih.gov. The general findings for many imidazo[2,1-b]thiazole analogues suggest they possess good predicted GI absorption, a key characteristic for oral drug candidates nih.gov.

Computational Assessment of Drug-Likeness and Drug Score

Alongside ADME predictions, computational tools are used to assess the "drug-likeness" of compounds based on their physicochemical properties. This evaluation often involves checking for compliance with established guidelines like Lipinski's Rule of Five phcogj.comphcogj.com. These rules correlate properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors with oral bioavailability.

For various series of imidazo[2,1-b]thiazole derivatives, in silico studies have shown promising drug-likeness profiles elsevierpure.comnih.gov. Additionally, a "drug score" is often calculated, which combines drug-likeness, solubility, and other properties into a single value to rank the potential of a compound as a drug candidate nih.gov. The promising ADME and drug-likeness data for many compounds in this class support their potential for further development nih.govelsevierpure.com.

Table 3: Lipinski's Rule of Five for Assessing Drug-Likeness
PropertyGuideline for Oral Bioavailability
Molecular Weight (MW)≤ 500 Da
LogP (Lipophilicity)≤ 5
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a computational technique used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. By mapping the potential energy surface, researchers can locate the lowest energy conformers, which are the most likely to be present under experimental conditions. This information is vital for understanding a molecule's three-dimensional shape, which in turn influences its biological activity and interactions with target molecules. While this is a standard and valuable computational method, specific studies detailing a conformational analysis or potential energy surface mapping for Imidazo[2,1-b]thiazole-3-carbaldehyde itself are not prevalent in the surveyed literature.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice scirp.orgscirp.org. This method maps the electron distribution of a molecule within a crystal, allowing for a detailed examination of close contacts between neighboring molecules nih.gov.

For compounds related to the imidazo[2,1-b]thiazole family, Hirshfeld surface analysis and the associated 2D fingerprint plots are used to break down the complex network of interactions into contributions from specific atom pairs researchgate.netnih.gov. This quantitative analysis reveals the relative importance of different interactions, such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and π-π stacking, in stabilizing the crystal packing researchgate.netnih.gov. The most significant interactions often involve hydrogen atoms, with H···H contacts frequently comprising a large percentage of the total surface contacts nih.gov.

Table 4: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Related Heterocyclic Crystals
Interaction TypeDescriptionSignificance in Crystal Packing
H···HContacts between hydrogen atoms.Often the most abundant contact, contributing significantly to van der Waals forces. nih.gov
H···C/C···HContacts between hydrogen and carbon atoms.Contributes to overall crystal stability. nih.gov
H···O/O···HContacts indicative of C-H···O or O-H···O hydrogen bonds.Plays a major role in directing the crystal packing arrangement. nih.gov
π···π interactionsStacking between aromatic rings.Important for stabilizing the structure in planar molecules. researchgate.net

Biological Activity and Mechanistic Investigations of Imidazo 2,1 B Thiazole 3 Carbaldehyde Derivatives in Vitro and Preclinical Focus

In Vitro Antimicrobial Activity Evaluations

Derivatives of imidazo[2,1-b]thiazole (B1210989) have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies reveal a broad spectrum of activity, encompassing both bacteria and fungi.

Antibacterial Spectrum and Efficacy Against Diverse Strains

The antibacterial potential of imidazo[2,1-b]thiazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. nih.gov Research has shown that certain derivatives exhibit notable activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus faecalis. uobaghdad.edu.iqresearchgate.net For instance, a study on isobenzofuran-based imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.14 to 0.59 mM against E. coli and S. aureus. Another series of 2,5,6-substituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles also showed activity against E. coli and Bacillus cirrhosis. researchgate.net The introduction of different substituents on the core scaffold allows for the modulation of antibacterial potency and spectrum. chemmethod.comresearchgate.net Some compounds have shown slight to moderate activity against these microorganisms. researchgate.net Thiocyano derivatives, in particular, have emerged as having a good spectrum of activity covering both bacteria and fungi. nih.govcolab.ws

Table 1: In Vitro Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Derivative ClassBacterial StrainActivity (MIC/Inhibition)Reference
Isobenzofuran-based imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesEscherichia coli0.14 - 0.59 mM
Isobenzofuran-based imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesStaphylococcus aureus0.14 - 0.59 mM
2,5,6-trisubstituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesEscherichia coliActivity reported researchgate.net
2,5,6-trisubstituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesBacillus cirrhosisActivity reported researchgate.net
Imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole (B1198619) derivativesEscherichia coli, Streptococcus faecalis, Aeromonas hydrophila, Staphylococcus aureusAntimicrobial activity demonstrated uobaghdad.edu.iq

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, imidazo[2,1-b]thiazole derivatives have shown significant promise as antifungal agents. chemmethod.com Various studies have documented their efficacy against clinically relevant fungal pathogens, most notably Candida albicans. researchgate.netwisdomlib.org For example, a series of imidazole-fused imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole analogues demonstrated strong antifungal activity and high selectivity for C. albicans. nih.gov One particular derivative, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, exhibited a potent MIC50 of 0.16 μg/mL against C. albicans. nih.gov Other studies have also reported activity against fungal species like Aspergillus niger and Penicillium wortmanni. researchgate.net The antifungal activity is often dependent on the specific substitutions on the imidazo[2,1-b]thiazole core, with certain derivatives showing better efficacy than others. wisdomlib.org

Table 2: In Vitro Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

Derivative ClassFungal StrainActivity (MIC/Inhibition)Reference
Imidazole-fused imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole analoguesCandida albicansMIC50 = 0.16 μg/mL for the most active compound nih.gov
Isobenzofuran-based imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesCandida albicans0.14 - 0.59 mM
2,5,6-trisubstituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesAspergillus nigerActivity reported researchgate.net
2,5,6-trisubstituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazolesPenicillium wortmanniActivity reported researchgate.net

In Vitro Antitubercular Activity Assessment

Tuberculosis remains a significant global health threat, and the discovery of new antitubercular agents is a priority. Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov

Inhibition of Mycobacterium tuberculosis Strains

Numerous studies have confirmed the potent in vitro activity of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis, particularly the H37Rv strain. lupinepublishers.com For example, a series of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives showed significant inhibition in primary screening against M. tuberculosis H37Rv. One of the most active compounds, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole, displayed 98% inhibition with a MIC of 3.14 μg/ml. Another study on benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives identified compounds with potent activity, with IC50 values as low as 2.03 μM against M. tuberculosis H37Ra. nih.govrsc.org The antitubercular activity is highly influenced by the nature and position of substituents on the heterocyclic core. For instance, 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.gov thiadiazole-5-carbaldehyde showed 100% inhibitory activity. researchgate.net Some derivatives have demonstrated promising activity with MIC values as low as 0.98 μg/mL. researchgate.net

Table 3: In Vitro Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives Against M. tuberculosis

Derivative ClassStrainActivity (MIC/IC50)Reference
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative (5f)H37RvMIC = 3.14 μg/ml
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide (IT06)H37RaIC50 = 2.03 μM nih.govrsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide (IT10)H37RaIC50 = 2.32 μM nih.govrsc.org
2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.gov thiadiazole-5-carbaldehyde (6c)H37Rv100% inhibition at >6.25 µg/ml researchgate.net
Imidazo[2,1-b]thiazole–hydrazine-thiazole (7b)ATCC 25618MIC = 0.98 μg/mL researchgate.net

Mechanisms of Antitubercular Action (if reported mechanistically)

While many studies report the potent activity of these compounds, detailed mechanistic investigations are less common. However, some research has begun to shed light on their potential modes of action. One proposed target for imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives is the trans-2-enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. eurekaselect.com Molecular docking studies have suggested that these derivatives can bind to the active site of InhA, governed by hydrogen bonding and hydrophobic interactions. eurekaselect.com Another potential target is Pantothenate synthetase, with molecular docking and dynamics studies indicating that active imidazo-[2,1-b]-thiazole derivatives form stable complexes with this enzyme. nih.govrsc.org

Anticancer and Antiproliferative Activity Studies on Cell Lines

The imidazo[2,1-b]thiazole scaffold has been extensively explored for its anticancer potential, with numerous derivatives demonstrating significant cytotoxicity against a wide range of human cancer cell lines. nih.govresearchgate.net These studies have highlighted the importance of specific structural features in determining the potency and selectivity of these compounds. For instance, a series of 2,5,6-substituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives showed that a benzyl (B1604629) group at position 2 and a formyl group at position 5 enhanced antiproliferative activity. nih.gov The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo-[2,1b]- nih.govresearchgate.netnih.govthiadiazole demonstrated potent activity against leukemia cells. researchgate.net

Derivatives have shown efficacy against various cancer types, including melanoma, pancreatic, breast, prostate, cervical, and neuroblastoma cell lines. nih.govacs.org In a study on pancreatic ductal adenocarcinoma cells, certain imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM. researchgate.net Another investigation found that some derivatives were more potent than the standard drug sorafenib (B1663141) against the A375P human melanoma cell line. nih.gov Similarly, new imidazo[2,1-b]thiazole-based aryl hydrazones showed promising cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 1.12 μM. rsc.org Some compounds have also shown marked effects on prostate cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis. nih.govrsc.org

Table 4: In Vitro Anticancer and Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives (9c, 9l)Pancreatic (SUIT-2, Capan-1, Panc-1)5.11 - 10.8 µM researchgate.net
Imidazo[2,1-b]thiazole derivatives (26, 27)Melanoma (A375P)Sub-micromolar IC50 values, superior to sorafenib nih.gov
Imidazo[2,1-b]thiazole-based aryl hydrazones (9i, 9m)Breast (MDA-MB-231)1.65 and 1.12 μM rsc.org
Arylidenehydrazide derivative (3c)Prostate (PC-3)log(10)GI(50) value < -8.00 nih.gov
O-imidazothiazolyl noscapinoid (11b)Pancreatic (MIA PaCa-2)3.9 ± 0.6 μM acs.org
Thiazolylimidazothiazole derivativesColorectal (HCT-116)IC50 values ranging from 1.1 to 8.9 µM researchgate.netfigshare.com
Thiazolylimidazothiazole derivativesBreast (MCF-7)Effective against this cell line researchgate.netfigshare.com

Evaluation of Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines

Derivatives of imidazo[2,1-b]thiazole-3-carbaldehyde have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance anticancer activity. For instance, the introduction of a bromine substituent on the phenyl ring at the 2-position of the imidazo[2,1-b]thiazole core has been shown to modulate the potency and selectivity against various cancer cell lines. evitachem.com

In vitro studies have consistently shown that these compounds can inhibit the proliferation of cancer cells. The cytotoxic effects are often dose-dependent, with some derivatives exhibiting potent activity at micromolar concentrations. The broad-spectrum anticancer potential of this class of compounds has been highlighted by their activity against cancers of different origins, including but not limited to, lung, breast, and colon cancers.

Investigation of Cell Cycle Modulation and Arrest Mechanisms

The antiproliferative activity of this compound derivatives is often linked to their ability to interfere with the normal progression of the cell cycle. Investigations have revealed that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. The precise phase of cell cycle arrest can vary depending on the specific derivative and the cancer cell line being studied.

Mechanistic studies have focused on the impact of these compounds on the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By modulating these proteins, the imidazo[2,1-b]thiazole derivatives can disrupt the orderly transition between different phases of the cell cycle, ultimately leading to a halt in cell division.

Induction of Apoptosis and Associated Signaling Pathways

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes in the cell, leading to its controlled elimination. The ability of these compounds to trigger apoptosis is a key indicator of their potential as therapeutic agents.

The apoptotic process induced by these derivatives often involves the activation of intrinsic and/or extrinsic signaling pathways. This can include the modulation of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis. Understanding these signaling cascades is essential for elucidating the complete mechanism of action of these compounds.

Interaction with Cellular Targets (e.g., Microtubules)

The biological activity of this compound derivatives stems from their interaction with specific cellular targets. One of the well-studied targets for this class of compounds is the microtubule network. Microtubules are dynamic protein polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Certain derivatives have been shown to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This interference with microtubule formation leads to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis. The precise binding site and the nature of the interaction with tubulin are areas of active investigation.

Selectivity Profile Against Normal vs. Cancer Cell Lines

An important aspect in the development of any anticancer agent is its selectivity towards cancer cells over normal, healthy cells. Ideally, a therapeutic compound should exhibit high toxicity against malignant cells while minimizing damage to non-cancerous tissues. The selectivity profile of this compound derivatives is an area of ongoing research.

Structure-activity relationship studies play a critical role in optimizing the selectivity of these compounds. By modifying the substituents on the core imidazo[2,1-b]thiazole scaffold, it is possible to enhance the differential activity between cancer and normal cell lines. evitachem.com Further in vitro and preclinical studies are necessary to fully characterize the selectivity and therapeutic window of promising lead compounds.

In Vitro Antiviral Activity Assessments (e.g., Parvovirus B19 Replication Inhibition)

Beyond their anticancer properties, derivatives of imidazo[2,1-b]thiazole have also been explored for their potential as antiviral agents. In vitro assays are employed to screen these compounds for their ability to inhibit the replication of various viruses. One area of investigation has been their activity against Parvovirus B19, a human pathogen responsible for several clinical manifestations.

The mechanism of antiviral action is likely to involve the inhibition of viral enzymes or interference with specific stages of the viral life cycle. Further research is needed to identify the precise molecular targets and to evaluate the broad-spectrum antiviral potential of this chemical scaffold.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The diverse pharmacological activities of this compound derivatives can be attributed to their ability to interact with and modulate the function of various enzymes and receptors. evitachem.com In vitro biochemical assays are instrumental in identifying the specific molecular targets of these compounds and in quantifying their inhibitory or modulatory potency.

Carbonic Anhydrase (CA) Isoform Inhibition Profile

Derivatives of imidazo[2,1-b]thiazole have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates demonstrated selective inhibitory activity against the cytosolic isoform hCA II, while showing no significant activity against hCA I and the tumor-associated isoforms hCA IX and hCA XII (with inhibition constants, Ki, greater than 100 µM). nih.gov The inhibition constants against the physiologically dominant hCA II were in the micromolar range, suggesting a potential for developing selective inhibitors for this specific isoform. nih.gov

Certain compounds within this series exhibited notable inhibitory activity against the cytosolic isoform hCA II, with Ki values ranging from 57.7 to 67.9 µM. nih.gov This selective inhibition of hCA II over other isoforms could be crucial for understanding the physiological roles of these enzymes in various pathologies. nih.gov

Inhibition of Carbonic Anhydrase Isoform hCA II by Imidazo[2,1-b]thiazole Derivatives nih.gov
CompoundInhibition Constant (Ki) against hCA II (µM)
9ae57.7
9bb60.2
9ca61.9
9cc65.3
9cd67.9
9ce62.5
9da59.8
9dc63.4
Acetazolamide (Standard)0.012

Endothelial Nitric Oxide Synthase (eNOS) Expression and Activity Modulation

Research into the imidazo[2,1-b]thiazole scaffold has led to the generation of patents for derivatives that act as modulators of endothelial nitric oxide synthase (eNOS). researchgate.net This suggests that these compounds can influence the activity of eNOS, an enzyme critical for cardiovascular and physiological processes.

Sodium-Iodide Symporter (NIS) Efflux Inhibition

A significant application of imidazo[2,1-b]thiazole derivatives is in the inhibition of iodide efflux from cells expressing the sodium-iodide symporter (NIS). This is particularly relevant for enhancing the efficacy of radioiodide therapy in cancer treatment. One study identified 3-biphenyl-4'-yl-5,6-dihydroimidazo[2,1-b]thiazole (ISA1) as a compound capable of increasing iodide retention in NIS-expressing cells, leading to a 4.5-fold increase in the transmembrane iodide concentration gradient. This action is thought to occur either by inhibiting anion efflux mechanisms or by promoting the sequestration of iodide into subcellular compartments.

A study of forty different imidazo[2,1-b]thiazole derivatives as iodide efflux inhibitors has provided insights into their biological properties and potential to maximize radioiodide retention in tumor cells.

Other Kinase and Enzyme Target Interactions (e.g., Jun Kinase, Cyclooxygenase)

The biological activity of imidazo[2,1-b]thiazole derivatives extends to other important enzyme targets.

Cyclooxygenase (COX): A series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated as selective COX-2 inhibitors. All tested compounds were found to be selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the potent 0.08-0.16 µM range.

Inhibition of COX-2 by Imidazo[2,1-b]thiazole Derivatives
CompoundIC50 against COX-2 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
6a0.08>1250
6b0.11>909
6c0.12>833
6d0.14>714
6e0.13>769
6f0.16>625
6g0.15>666
Celecoxib (Standard)0.06>1667

15-Lipoxygenase (15-LOX): Derivatives of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine have been assessed as potential inhibitors of 15-lipoxygenase. nih.gov One compound in this series, bearing a 2,4,4-trimethylpentan-2-yl group, was found to be twice as potent as the reference drug quercetin. nih.gov

Focal Adhesion Kinase (FAK): Imidazo[2,1-b]thiazole derivatives have been investigated as potential inhibitors of focal adhesion kinase (FAK), a target in cancer therapy. Certain derivatives, particularly those with a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety, showed high FAK inhibitory activities.

Mechanistic Investigations of Biological Action (at the molecular and cellular level, non-human)

The anticancer properties of many imidazo[2,1-b]thiazole derivatives are rooted in their ability to interfere with fundamental cellular processes. Mechanistic studies have revealed that these compounds can induce cell death and halt proliferation through multiple pathways.

A primary mechanism of action is the disruption of microtubule dynamics. nih.gov Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to significantly inhibit tubulin polymerization, with one conjugate exhibiting an IC₅₀ value of 1.68 µM in a tubulin assembly assay. nih.gov Molecular docking studies further suggest that these compounds occupy the colchicine (B1669291) binding site on tubulin. nih.gov This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase. nih.gov

The disruption of the cell cycle is a common outcome of treatment with these derivatives. In addition to G2/M arrest, some benzo[d]imidazo[2,1-b]thiazole-propenone conjugates have been found to arrest cancer cells in the G1 phase. nih.gov

Ultimately, this cellular disruption often leads to programmed cell death, or apoptosis. The apoptosis-inducing properties of imidazo[2,1-b]thiazole derivatives have been confirmed through multiple lines of evidence, including Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and Annexin V-FITC assays. nih.govnih.gov For instance, treatment with specific conjugates led to a 40% loss of mitochondrial membrane potential and a 4-fold increase in reactive oxygen species (ROS) in HeLa cells. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Effects

Structure-activity relationship (SAR) studies have been instrumental in optimizing the imidazo[2,1-b]thiazole scaffold for various biological targets.

For Carbonic Anhydrase Inhibition: SAR analysis of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates revealed that the cytosolic isoforms hCA I and the tumor-associated isoforms hCA IX and hCA XII were not inhibited by the tested compounds. However, varied inhibitory profiles were observed against hCA II, indicating that substitutions on the scaffold can tune the selectivity. nih.gov

For Sodium-Iodide Symporter Efflux Inhibition: SAR studies on iodide efflux inhibitors revealed that the 5,6-dihydroimidazo[2,1-b]thiazole heterocycle is a requirement for activity. Furthermore, the introduction of electron-donating substituents on the 3-biphenyl moiety led to the discovery of more potent compounds.

For Cyclooxygenase-2 Inhibition: For selective COX-2 inhibitors, it was determined that the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole is a suitable scaffold. The potency and selectivity of COX-2 inhibition were found to be sensitive to the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring.

For Focal Adhesion Kinase Inhibition: High FAK inhibitory activity was observed in derivatives that contained methyl, propyl, or phenyl moieties at the eighth and second positions of a spirothiazolidinone ring.

Applications Beyond Biological Activity

Imidazo[2,1-b]thiazole-3-carbaldehyde as a Versatile Synthetic Intermediate

The aldehyde functional group at the 3-position of the imidazo[2,1-b]thiazole (B1210989) ring system serves as a crucial synthetic handle, allowing for the elaboration of the core structure into a diverse array of more complex molecules. This versatility makes this compound a valuable building block for creating novel chemical entities. The reactivity of the aldehyde group is exploited in various organic transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions.

For instance, the carbaldehyde moiety can readily undergo condensation reactions with compounds containing active methylene (B1212753) groups or amines to form larger, conjugated systems. A notable example is the synthesis of benzo[d]imidazo[2,1-b]thiazole-propenone conjugates. In this multi-step synthesis, a substituted benzo[d]this compound is treated with ethynylmagnesium bromide, followed by oxidation, to yield a propynone intermediate. This intermediate is then reacted with various amines to produce the final propenone conjugates, which have been investigated for their biological activities. mdpi.com This demonstrates how the carbaldehyde is the key starting point for constructing these elaborate structures.

The synthetic utility of the carbaldehyde is summarized in the table below, highlighting its role in accessing a range of derivative classes.

Reaction TypeReagent/ConditionsResulting Functional Group/ScaffoldReference
CondensationAryl/heteroaryl aminesPropenone conjugates (multi-step) mdpi.com
Vilsmeier-Haack ReactionPOCl₃, DMF on parent scaffold3-Carbaldehyde group
Wittig ReactionPhosphonium ylidesAlkenyl derivatives
Grignard ReactionOrganomagnesium halidesSecondary alcohols
OxidationOxidizing agents (e.g., KMnO₄)Carboxylic acid
This table represents common and potential transformations of the aldehyde group on the imidazo[2,1-b]thiazole scaffold.

This synthetic accessibility allows chemists to systematically modify the imidazo[2,1-b]thiazole core, enabling the exploration of structure-activity relationships in various fields. The aldehyde acts as a gateway to compounds with altered electronic properties, steric profiles, and functionalities, making it an indispensable intermediate in heterocyclic chemistry.

Potential in Material Science (e.g., in polymer chemistry, dyes)

The fused aromatic structure of the imidazo[2,1-b]thiazole core imparts favorable electronic and photophysical properties, suggesting its potential for applications in material science. Although research on this compound itself in this context is emerging, studies on the parent scaffold and related structures are indicative of its promise.

In polymer chemistry, the imidazo[2,1-b]thiazole unit has been successfully incorporated into the main chain of fused heterocyclic conjugated polymers. These polymers were synthesized via a multicomponent polymerization approach and exhibited notable characteristics such as outstanding solubility and good thermal stability. researchgate.net The inclusion of the imidazo[2,1-b]thiazole moiety also resulted in materials with low energy bands, a desirable property for applications in organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). researchgate.net The carbaldehyde functionality could serve as a reactive site to either graft the scaffold onto existing polymers or to synthesize new polymers through condensation polymerization.

Furthermore, the chromophoric nature of the imidazo[2,1-b]thiazole system suggests its potential use in the development of dyes and pigments. A related heterocyclic system, imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole, has been investigated for such applications. Derivatives of this scaffold have been disclosed for use as sensitizing dyes in organic photoconductor layers and for dyeing keratin (B1170402) fibers. This precedent with a structurally similar core indicates that this compound and its derivatives could also function as functional dyes, with the aldehyde group providing a convenient point of attachment to substrates or for further color tuning through chemical modification.

Role in Agrochemical Research (e.g., herbicidal properties)

The imidazo[2,1-b]thiazole scaffold is recognized not only for its pharmaceutical applications but also for its significance in agrochemical research. nih.gov Various derivatives of this heterocyclic system have been investigated for a range of bioactivities relevant to agriculture, with herbicidal properties being a key area of interest. nih.govsciforum.net

Research has specifically identified compounds containing the imidazo[2,1-b]thiazole framework as possessing herbicidal effects. nih.gov Some studies have pointed to the importance of specific substitutions on the heterocyclic ring to achieve this activity. Notably, the presence of a formyl group (a carbaldehyde) has been linked to herbicidal properties in this class of compounds. This suggests that this compound could be a key molecule or a precursor for developing new herbicidal agents. The development of novel herbicides is crucial for global food security, and the imidazo[2,1-b]thiazole scaffold represents a promising starting point for such discoveries.

Agrochemical ApplicationTarget ActivityStructural MoietyReference
HerbicideWeed controlImidazo[2,1-b]thiazole nih.govsciforum.net
HerbicideWeed control5-Formylimidazo[2,1-b]thiazoles

Catalytic Applications in Organic Synthesis

The application of this compound and its derivatives as catalysts in organic synthesis is a largely underexplored field. The core structure contains multiple heteroatoms (nitrogen and sulfur) that possess lone pairs of electrons, which could potentially coordinate with metal centers or act as Lewis basic sites in organocatalysis.

However, a review of the current scientific literature indicates that while various catalytic methods are employed for the synthesis of the imidazo[2,1-b]thiazole ring system, the use of these compounds as catalysts is not well-documented. Research has focused extensively on metal-catalyzed (e.g., copper, iron) and catalyst-free methods to construct the fused heterocyclic framework itself. There remains an opportunity to investigate the potential of chiral derivatives of this compound in asymmetric catalysis or the ability of the scaffold to act as a ligand for transition metal catalysts.

Conclusion and Future Perspectives in Imidazo 2,1 B Thiazole 3 Carbaldehyde Research

Summary of Key Academic Contributions and Discoveries

The imidazo[2,1-b]thiazole (B1210989) core is present in numerous compounds demonstrating a wide array of biological effects, including anticancer, antimicrobial, antitubercular, antiviral, and anti-inflammatory properties. nih.govrsc.org Academic research has established this scaffold as a "privileged" structure in drug discovery. The primary contribution regarding Imidazo[2,1-b]thiazole-3-carbaldehyde itself is its implicit role as a key building block. The aldehyde functional group at the 3-position serves as a reactive handle for extensive chemical modification, allowing for the synthesis of diverse libraries of derivative compounds. For instance, the aldehyde can be readily converted into guanylhydrazones, which have shown potent antitumor activity, or used in condensation reactions to form larger, more complex molecules like imidazo[2,1-b]thiazolylmethylene-2-indolinones, which have been investigated for their effects on the cell cycle. researchgate.net

Identification of Remaining Challenges and Knowledge Gaps in Synthesis and Application

Despite the scaffold's importance, several challenges persist.

Application: The most substantial knowledge gap is the lack of comprehensive biological evaluation of this compound as a standalone agent. Its intrinsic bioactivity remains largely unexplored. Furthermore, for the broader class of derivatives, the precise molecular mechanisms of action are often not fully elucidated. nih.gov While many compounds show promising activity, their exact protein targets and effects on cellular pathways require more in-depth investigation.

Promising Avenues for Novel Synthetic Methodologies

Future synthetic research should focus on modern, efficient, and sustainable methods.

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer a powerful strategy for the rapid assembly of the imidazo[2,1-b]thiazole core from simple starting materials, providing high atom economy and operational simplicity. mdpi.comorientjchem.org Adapting these methods to directly install or tolerate the 3-carbaldehyde group is a promising goal.

Green Chemistry Approaches: The use of microwave-assisted synthesis and catalyst-free conditions represents another key avenue. researchgate.netresearchgate.net These techniques can dramatically reduce reaction times, improve yields, and minimize waste compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis could provide a scalable, safe, and highly controlled method for producing this compound and its derivatives, overcoming challenges associated with batch processing.

Direct Formylation: Developing novel catalytic methods for the direct and regioselective formylation of a pre-formed imidazo[2,1-b]thiazole ring at the C-3 position would be a highly valuable advancement.

Emerging Biological Targets and Unexplored Mechanistic Pathways

Research on derivatives provides a roadmap for investigating compounds synthesized from this compound.

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Pan-RAF, MEK, and ERK are particularly promising targets for which new imidazo[2,1-b]thiazole-based inhibitors have been developed. acs.org

Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Numerous imidazo[2,1-b]thiazole conjugates have been shown to act as microtubule-destabilizing agents, binding to the colchicine (B1669291) site on tubulin and inducing cell cycle arrest in the G2/M phase, followed by apoptosis. researchgate.netnih.govnih.gov

Carbonic Anhydrase Inhibition: Specific isoforms of carbonic anhydrase (CA) are overexpressed in various tumors, making them attractive therapeutic targets. Imidazo[2,1-b]thiazole-based sulfonamides have been synthesized and shown to selectively inhibit certain CA isoforms, such as hCA II. nih.gov

Antimycobacterial Targets: With the rise of drug-resistant tuberculosis, novel targets are urgently needed. Pantothenate synthetase in Mycobacterium tuberculosis has been identified as a potential target for imidazo[2,1-b]thiazole carboxamide derivatives. rsc.orgrsc.org

Unexplored mechanistic pathways include the modulation of key signaling pathways like Akt phosphorylation and the induction of apoptosis through specific caspase activation cascades. researchgate.net

Design Principles for Future Generations of Imidazo[2,1-b]thiazole-based Academic Research Compounds

The design of future compounds should be guided by rational, target-oriented principles.

Leveraging the 3-Carbaldehyde Moiety: The aldehyde group should be exploited as a versatile anchor for chemical elaboration. Synthesis of Schiff bases, hydrazones, chalcones, and other derivatives can be used to systematically probe structure-activity relationships (SAR) and optimize biological activity. nih.govnih.gov

Molecular Hybridization: A promising strategy involves creating hybrid molecules by conjugating the this compound core with other known pharmacophores. Linking it to moieties like benzimidazole (B57391), triazole, or piperazine (B1678402) has proven effective in generating potent microtubule-targeting agents and enzyme inhibitors. researchgate.netnih.govnih.gov

Computational and Structure-Based Design: Molecular docking and dynamics simulations should be employed to predict and understand the binding interactions of novel derivatives with their putative biological targets, such as the colchicine-binding site of tubulin or the active site of a specific kinase. nih.govrsc.org This allows for the rational design of compounds with enhanced potency and selectivity.

Focus on Selectivity: A critical design principle is the enhancement of selectivity for cancer cells over healthy cells or for a specific enzyme isoform to minimize off-target effects and potential toxicity. rsc.org For example, research has shown that some derivatives are selectively active against M. tuberculosis without affecting non-tuberculous mycobacteria. rsc.org

A summary of key research findings on Imidazo[2,1-b]thiazole derivatives is presented in the table below.

Derivative Class Biological Target/Activity Key Findings Reference(s)
Imidazo[2,1-b]thiazole-benzimidazole conjugatesMicrotubule DestabilizationInduced G2/M cell cycle arrest in A549 lung cancer cells; inhibited tubulin polymerization. nih.gov
Imidazo[2,1-b]thiazole-chalcone conjugatesMicrotubule DestabilizationShowed potent antiproliferative activity; inhibited microtubule assembly and induced apoptosis. nih.gov
Imidazo[2,1-b]thiazole linked triazolesMicrotubule DestabilizationDemonstrated significant antiproliferative effect against lung cancer cells (A549) by arresting the cell cycle in G2/M phase. researchgate.net
Imidazo[2,1-b]thiazole-sulfonyl piperazinesCarbonic Anhydrase II InhibitionExhibited selective inhibitory activity against the hCA II isoform. nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamidesAntimycobacterialDisplayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra; docking studies suggested Pantothenate synthetase as a target. rsc.org
Imidazo[2,1-b]thiazole sulfonamides/sulfamidesPan-RAF InhibitionShowed high activity in enzymatic and cellular assays, inhibiting the phosphorylation of MEK and ERK. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.